3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide
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Overview
Description
3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the benzamide ring, along with a pyridin-3-yl group attached to the nitrogen atom of the amide. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: This compound also contains a fluorine atom and a pyridinyl group, but differs in the presence of a morpholine ring and an indole moiety.
2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: This compound features a fluorine atom and a pyridinyl group, but includes additional functional groups and a pyrrolo[2,3-d]pyrimidine ring.
Uniqueness
3-fluoro-4-methyl-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The combination of the fluorine atom, methyl group, and pyridinyl group makes it a valuable compound for various applications, particularly in the fields of pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H11FN2O |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
3-fluoro-4-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-4-5-10(7-12(9)14)13(17)16-11-3-2-6-15-8-11/h2-8H,1H3,(H,16,17) |
InChI Key |
FXFRNONWLBFCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)F |
Origin of Product |
United States |
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